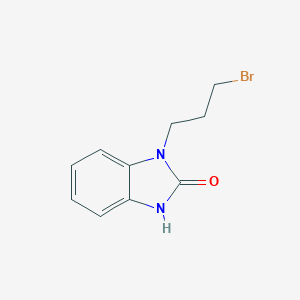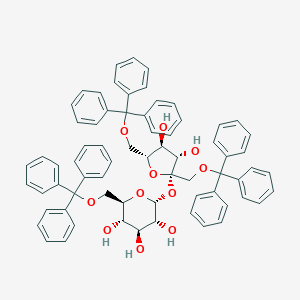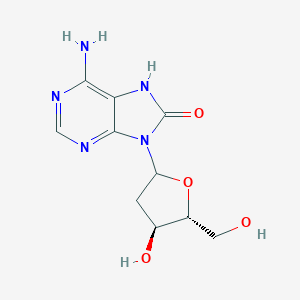
Chlorure de benzyle-2,3,4,5,6-d5
Vue d'ensemble
Description
Benzyl-2,3,4,5,6-d5 chloride, also known as α-Chlorotoluene-2,3,4,5,6-d5, is a deuterated compound with the molecular formula C6D5CH2Cl. It is a stable isotope-labeled compound where five hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used in research and analytical applications due to its unique isotopic properties.
Applications De Recherche Scientifique
Benzyl-2,3,4,5,6-d5 chloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze complex mixtures.
Organic Synthesis: Employed in the synthesis of deuterated compounds for mechanistic studies and kinetic isotope effect experiments.
Pharmaceutical Research: Utilized in the development of deuterated drugs to study metabolic pathways and improve drug stability.
Environmental Studies: Used to trace the fate and transport of organic compounds in environmental systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-2,3,4,5,6-d5 chloride can be synthesized through the chlorination of benzyl-2,3,4,5,6-d5 alcohol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the alcohol to the chloride.
Industrial Production Methods
Industrial production of benzyl-2,3,4,5,6-d5 chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated benzyl alcohol and chlorinating agents in controlled environments to ensure the purity and isotopic enrichment of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-2,3,4,5,6-d5 chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The benzylic position can be oxidized to form benzyl-2,3,4,5,6-d5 alcohol or benzyl-2,3,4,5,6-d5 carboxylic acid.
Reduction Reactions: The compound can be reduced to form benzyl-2,3,4,5,6-d5.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Nucleophilic Substitution: Benzyl-2,3,4,5,6-d5 alcohol, benzyl-2,3,4,5,6-d5 amine, benzyl-2,3,4,5,6-d5 thiol.
Oxidation: Benzyl-2,3,4,5,6-d5 alcohol, benzyl-2,3,4,5,6-d5 carboxylic acid.
Reduction: Benzyl-2,3,4,5,6-d5.
Mécanisme D'action
The mechanism of action of benzyl-2,3,4,5,6-d5 chloride involves its reactivity at the benzylic position. The presence of deuterium atoms enhances the stability of intermediates formed during chemical reactions. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, forming new carbon-nucleophile bonds. In oxidation reactions, the benzylic carbon is converted to a hydroxyl or carboxyl group through the addition of oxygen atoms.
Comparaison Avec Des Composés Similaires
Benzyl-2,3,4,5,6-d5 chloride is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
Benzyl chloride: The non-deuterated analog with similar reactivity but different isotopic properties.
Benzyl-d7 chloride: A compound where all seven hydrogen atoms are replaced with deuterium.
Benzyl-α,α-d2 chloride: A compound with deuterium atoms at the benzylic position.
The uniqueness of benzyl-2,3,4,5,6-d5 chloride lies in its selective deuteration, which provides specific advantages in isotopic labeling studies and analytical applications.
Propriétés
IUPAC Name |
1-(chloromethyl)-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMKQUNVWSEMD-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583856 | |
| Record name | 1-(Chloromethyl)(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68661-11-0 | |
| Record name | 1-(Chloromethyl)(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68661-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)


![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)
![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)


![ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B120531.png)
